molecular formula C18H11ClF2N4O B11024566 2-(3-Chloro-4-fluorophenyl)-7-(4-fluoro-2-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine

2-(3-Chloro-4-fluorophenyl)-7-(4-fluoro-2-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11024566
M. Wt: 372.8 g/mol
InChI Key: LMZOZEYKBPXTNH-UHFFFAOYSA-N
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Description

2-(3-Chloro-4-fluorophenyl)-7-(4-fluoro-2-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chloro-4-fluorophenyl)-7-(4-fluoro-2-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common approach starts with the preparation of the key intermediates, such as 3-chloro-4-fluoroaniline and 4-fluoro-2-methoxybenzaldehyde. These intermediates undergo condensation reactions, cyclization, and subsequent functional group modifications to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-4-fluorophenyl)-7-(4-fluoro-2-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-(3-Chloro-4-fluorophenyl)-7-(4-fluoro-2-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-chloro-4-fluorophenyl)-7-(4-fluoro-2-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Chloro-4-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine: Lacks the 4-fluoro-2-methoxyphenyl group.

    7-(4-Fluoro-2-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine: Lacks the 3-chloro-4-fluorophenyl group.

Uniqueness

The presence of both the 3-chloro-4-fluorophenyl and 4-fluoro-2-methoxyphenyl groups in 2-(3-chloro-4-fluorophenyl)-7-(4-fluoro-2-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine contributes to its unique chemical properties and potential applications. This dual substitution pattern enhances its reactivity and allows for a broader range of chemical modifications and biological activities.

Properties

Molecular Formula

C18H11ClF2N4O

Molecular Weight

372.8 g/mol

IUPAC Name

2-(3-chloro-4-fluorophenyl)-7-(4-fluoro-2-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C18H11ClF2N4O/c1-26-16-9-11(20)3-4-12(16)15-6-7-22-18-23-17(24-25(15)18)10-2-5-14(21)13(19)8-10/h2-9H,1H3

InChI Key

LMZOZEYKBPXTNH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)F)C2=CC=NC3=NC(=NN23)C4=CC(=C(C=C4)F)Cl

Origin of Product

United States

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